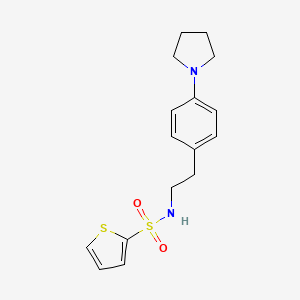

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-22(20,16-4-3-13-21-16)17-10-9-14-5-7-15(8-6-14)18-11-1-2-12-18/h3-8,13,17H,1-2,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWXRSGDFHFPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, compounds with similar structures have been documented to interfere with the function of enzymes critical for tumor cell survival and proliferation .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. This compound may possess similar properties, making it a candidate for the development of new antibiotics. Research has demonstrated that sulfonamides can inhibit bacterial growth by blocking folic acid synthesis, a vital process for bacterial reproduction .

Pharmacological Applications

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety. Preliminary studies indicate that pyrrolidine-based compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Anti-inflammatory Effects

Sulfonamides have been investigated for their anti-inflammatory properties. This compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property may be beneficial in treating chronic inflammatory diseases, including arthritis .

Case Study 1: Anticancer Research

A study evaluated the efficacy of various thiophene-containing sulfonamides against different cancer cell lines. This compound was among the compounds tested, showing promising results in reducing cell viability in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In a comparative study of sulfonamides against resistant bacterial strains, this compound demonstrated significant antibacterial activity. The compound was effective against strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Core Structure Diversity: The target compound and N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide share a thiophene-sulfonamide core, whereas the benzamide derivative and phenol analog diverge in their central scaffolds.

- Substituent Effects: The phenethyl-pyrrolidine group in the target compound introduces steric bulk and lipophilicity compared to the smaller dimethylaminoethyl group in its analog. This may affect membrane permeability or target binding kinetics.

- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the phenethyl group (similar to 4-(2-(pyrrolidin-1-yl)ethoxy)phenol ), which could reduce overall yield compared to simpler derivatives.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison*

*Predicted using structural analogs and substituent contributions.

Key Observations:

- Biological Target Suitability: Thiophene-sulfonamides are known inhibitors of metallo-β-lactamases (e.g., NDM-1) , whereas benzamide-sulfonamides may target enzymes like carbonic anhydrase. The target compound’s bulkier substituents could favor selectivity for specific isoforms.

Research Implications

- Drug Discovery : The target compound’s hybrid structure (thiophene-sulfonamide + phenethyl-pyrrolidine) offers a template for optimizing enzyme inhibitors, balancing steric and electronic effects.

- Limitations : Lack of explicit biological data (e.g., IC₅₀ values) in the provided evidence limits direct efficacy comparisons. Further studies on enzyme inhibition kinetics and cellular assays are needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a pyrrolidine-containing phenethylamine precursor. Key steps include:

- Nucleophilic substitution : React 4-(pyrrolidin-1-yl)phenethylamine with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity yields (>95%) .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry using H NMR (e.g., pyrrolidine protons at δ 1.8–2.2 ppm; thiophene protons at δ 7.2–7.5 ppm) and C NMR (sulfonamide carbonyl at ~170 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H] calculated for CHNOS: 365.1) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:

- Standardize Assays : Use dose-response curves (1 nM–100 µM) with positive controls (e.g., known inhibitors) in triplicate .

- Validate Target Engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to eliminate off-target effects .

- Control Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and verify solubility via dynamic light scattering (DLS) .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate with free-energy perturbation (FEP) calculations .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP <3, CNS permeability) using QikProp or SwissADME. Prioritize derivatives with low hepatotoxicity (ProTox-II score) .

Q. How can the role of the sulfonamide group in target binding be experimentally probed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with sulfonamide replacements (e.g., amides, carbamates) and compare IC values .

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., human carbonic anhydrase II) to resolve hydrogen-bonding interactions (2.8–3.2 Å resolution) .

Q. What strategies mitigate poor aqueous solubility during pharmacological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.